molecular formula C11H14N2 B3366154 4-[(Dimethylamino)methyl]phenylacetonitrile CAS No. 132312-25-5

4-[(Dimethylamino)methyl]phenylacetonitrile

Cat. No.: B3366154
CAS No.: 132312-25-5
M. Wt: 174.24 g/mol
InChI Key: UJOGUFXITRCRKF-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]phenylacetonitrile is a chemical building block of significant interest in organic and medicinal chemistry research. Its structure, which incorporates both a phenylacetonitrile moiety and a dimethylaminomethyl group, makes it a versatile precursor for the synthesis of more complex molecules . Compounds featuring the phenylacetonitrile core are established as important intermediates in the preparation of various pharmacologically active substances . The dimethylamino group is a common pharmacophore found in a wide range of FDA-approved drugs, contributing to properties such as enhanced solubility and bioavailability . This compound's primary research application lies in its role as a key synthetic intermediate. The nitrile group (CN) can be further functionalized into other groups, such as carboxylic acids, amides, or ketones, greatly expanding the utility of this molecule in multi-step synthetic pathways . The dimethylaminomethyl substituent is an electron-donating group that can influence the electronic properties of the aromatic ring and can itself be a site for further chemical modification . Researchers can employ this compound in the development of new chemical entities, particularly in constructing molecules with potential antihistaminic, antimicrobial, or central nervous system (CNS) activity, given the prevalence of the dimethylamine functionality in such drug classes . Handling and Safety: As with all nitrile compounds, appropriate safety precautions must be observed. Related phenylacetonitrile compounds are classified as toxic and harmful if swallowed, in contact with skin, or if inhaled . Disclaimer: This product is intended for research and laboratory use only. It is not manufactured for, and must not be used for, diagnostic, therapeutic, or any other human or veterinary use. The information presented is for informational purposes and does not constitute a specification or product specification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(dimethylamino)methyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12/h3-6H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOGUFXITRCRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Dimethylamino Methyl Phenylacetonitrile

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the target molecule in a single, efficient chemical transformation from readily available precursors. These methods are often favored for their atom economy and reduced number of purification steps.

Mannich-type Reactions Incorporating Acetonitrile (B52724) functionality

The Mannich reaction is a powerful three-component condensation reaction that forms a C-C bond and is ideal for synthesizing β-amino carbonyl compounds and their analogues. nih.govnih.gov In the context of 4-[(Dimethylamino)methyl]phenylacetonitrile, a direct synthesis can be envisioned by reacting phenylacetonitrile (B145931), which possesses an acidic α-hydrogen, with formaldehyde (B43269) and dimethylamine (B145610). sci-hub.se The reaction proceeds through the formation of a dimethylaminomethyl cation (an Eschenmoser's salt precursor), which then acts as an electrophile that is attacked by the carbanion generated from the deprotonation of phenylacetonitrile.

The initial step involves the reaction between dimethylamine and formaldehyde to form a highly reactive dimethyl(methylene)ammonium ion. orgsyn.org This iminium ion is the key electrophilic species. Phenylacetonitrile, in the presence of a base, loses a proton from the benzylic position to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the iminium ion, leading to the formation of the target product. The selection of solvent and temperature is crucial for optimizing the yield and minimizing side reactions.

Table 1: Representative Conditions for Mannich-type Reactions

Component A (Nucleophile) Component B (Amine) Component C (Aldehyde) Solvent Conditions Product Type
Enolizable Ketone Dimethylamine HCl Paraformaldehyde Ethanol (B145695) Reflux, 3h nih.gov β-Amino Ketone
Diphenylacetonitrile (B117805) Dimethylamine Aqueous Formaldehyde Ethanol Reflux, 18h sci-hub.se α-(Dialkylamino)-propionitrile

This table presents conditions for analogous Mannich reactions to illustrate typical parameters.

Nucleophilic Substitution of Activated Aromatic Precursors

This strategy involves the displacement of a leaving group on an aromatic precursor by a suitable nucleophile. For the synthesis of this compound, a plausible route would involve the reaction of a compound like 4-(halomethyl)phenylacetonitrile (where the halogen is typically chlorine or bromine) with dimethylamine. In this SN2-type reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the benzylic carbon, displacing the halide ion and forming the desired tertiary amine.

The efficiency of this reaction is contingent on the reactivity of the benzylic halide and the nucleophilicity of the amine. The use of a non-nucleophilic base may be required to scavenge the hydrogen halide generated during the reaction, driving the equilibrium towards the product.

Directed Alkylation of Phenylacetonitriles

Directed alkylation provides a precise method for introducing functional groups at a specific position. In this approach, phenylacetonitrile is first deprotonated at the α-carbon using a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), to generate a potent nucleophilic carbanion. researchgate.net This carbanion can then be reacted with an electrophilic source of the dimethylaminomethyl group.

A suitable electrophile for this purpose is a pre-formed iminium salt, such as N,N-dimethylmethyleneammonium iodide (Eschenmoser's salt). The reaction involves the nucleophilic attack of the phenylacetonitrile carbanion on the iminium salt, directly forming the C-C bond and yielding this compound. This method offers high regioselectivity, as the reaction occurs specifically at the activated benzylic position. researchgate.net

Multi-Step Synthetic Pathways

Multi-step syntheses involve a sequence of reactions to build the target molecule, often allowing for greater flexibility and control over the introduction of different functional groups.

Formation of the Nitrile Moiety from Aldehydes or Halides

A common retrosynthetic disconnection involves forming the nitrile group on a precursor that already contains the dimethylaminomethyl moiety.

From Benzyl (B1604629) Halides: One of the most prevalent methods for synthesizing nitriles is the reaction of an alkyl or benzyl halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). chemguide.co.uklibretexts.org This pathway would begin with the precursor 4-[(dimethylamino)methyl]benzyl chloride. The reaction, typically carried out in a polar solvent like ethanol or acetonitrile, proceeds via a nucleophilic substitution (SN2) mechanism where the cyanide ion displaces the chloride. prepchem.comgoogle.com Phase-transfer catalysts, such as tetra-n-butylammonium chloride, can be employed to enhance the reaction rate when using aqueous cyanide solutions with organic solvents. google.com

From Aldehydes: An alternative approach starts with 4-[(dimethylamino)methyl]benzaldehyde. The aldehyde can be converted into the corresponding nitrile through several methods. A common two-step process involves first reacting the aldehyde with hydroxylamine (B1172632) to form an aldoxime, followed by dehydration using reagents like acetic anhydride (B1165640) or thionyl chloride to yield the nitrile. nih.gov Direct conversion of aldehydes to nitriles can also be achieved under milder conditions using reagents like O-phenylhydroxylamine hydrochloride in a buffered aqueous solution. nih.gov

Table 2: Common Methods for Nitrile Synthesis

Starting Material Reagents Mechanism/Reaction Type Typical Product
Benzyl Halide NaCN or KCN in Ethanol SN2 Substitution chemguide.co.uklibretexts.org Phenylacetonitrile
Primary Amide P4O10, SOCl2, or POCl3 Dehydration libretexts.orgchemistrysteps.com Nitrile
Aldehyde 1. Hydroxylamine2. Dehydrating Agent Oxime formation and dehydration nih.gov Nitrile

This table summarizes general methods for nitrile formation applicable in a multi-step synthesis.

Introduction of the Dimethylaminomethyl Group

This strategy involves starting with a phenylacetonitrile derivative that is subsequently functionalized with the dimethylaminomethyl group. A common precursor for this route is 4-formylphenylacetonitrile (p-cyanobenzaldehyde). The dimethylaminomethyl group can be introduced via reductive amination. This process involves the reaction of the aldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the final tertiary amine product.

Another classical method for this transformation is the Leuckart reaction, which can convert aldehydes into the corresponding amines using dimethylformamide and formic acid. datapdf.com This reaction provides a direct route to introduce the N,N-dimethyl-substituted methyl group onto the aromatic ring starting from the corresponding aldehyde.

Reductive Amination Routes for Benzylic Amines

The synthesis of this compound, a benzylic amine, can be effectively achieved through reductive amination. This prominent method involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. For the synthesis of this specific compound, the logical precursor is 4-formylphenylacetonitrile.

The reaction proceeds by the nucleophilic attack of dimethylamine on the carbonyl carbon of 4-formylphenylacetonitrile, followed by dehydration to form an iminium ion. A reducing agent present in the reaction mixture then reduces the iminium ion to the final tertiary amine product.

A variety of reducing agents can be employed for this transformation. While sodium cyanoborohydride has been widely used, alternative reagents such as borohydride (B1222165) exchange resin (BER) have been shown to be effective, less toxic, and less expensive alternatives for the synthesis of N,N-dimethylalkylamines. clockss.orgkoreascience.kr The general procedure involves stirring the aldehyde substrate with dimethylamine and the reducing agent in a suitable solvent like ethanol at room temperature. koreascience.kr Another classical approach is the Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the amine source (if ammonium (B1175870) formate (B1220265) is used). mdpi.com

An alternative, though not strictly a reductive amination, is the direct nucleophilic substitution of a benzylic halide. In this approach, 4-(chloromethyl)phenylacetonitrile would be treated with dimethylamine. The amine acts as a nucleophile, displacing the chloride to form the desired product. This method is analogous to the well-established synthesis of N,N-dimethylbenzylamine from benzyl chloride and dimethylamine. chemicalbook.com

Synthetic RouteKey PrecursorReagentsIntermediateProduct
Reductive Amination4-Formylphenylacetonitrile1. Dimethylamine ( (CH₃)₂NH ) 2. Reducing Agent (e.g., BER, NaBH₃CN)Iminium IonThis compound
Nucleophilic Substitution4-(Chloromethyl)phenylacetonitrileDimethylamine ( (CH₃)₂NH )N/A (Direct Sₙ2 reaction)This compound

Modern Catalytic Approaches in Synthesis

While classical methods are effective, modern catalytic strategies offer potential improvements in efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions (if applicable)

Direct synthesis of this compound via transition metal-catalyzed coupling reactions is not extensively documented in scientific literature. However, the application of such methods can be postulated based on established catalytic systems. For instance, a palladium- or nickel-catalyzed cross-coupling reaction could theoretically be employed. One hypothetical route might involve the coupling of a 4-halophenylacetonitrile (e.g., 4-bromophenylacetonitrile) with an organometallic reagent containing the (dimethylamino)methyl moiety.

Another potential avenue is the catalytic C-H functionalization of 4-methylphenylacetonitrile. A transition metal catalyst could facilitate the direct amination of the benzylic C-H bond, although achieving selectivity and preventing side reactions would be a significant challenge. These approaches remain largely theoretical for this specific molecule but represent active areas of research in synthetic organic chemistry.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a viable modern approach, particularly for the reductive amination pathway. While not always replacing the need for a stoichiometric reducing agent, organocatalysts can be used to activate the substrates. For example, a chiral Brønsted acid catalyst could be used to activate the imine or iminium ion intermediate formed between 4-formylphenylacetonitrile and dimethylamine, facilitating its reduction by a mild reductant like a Hantzsch ester. This approach offers a metal-free alternative and can provide high levels of enantioselectivity in asymmetric syntheses, although for the achiral target molecule, the focus would be on enhancing reaction rates and yields under mild conditions.

Reaction Condition Optimization and Yield Enhancement Studies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and reaction times, particularly for industrial-scale production. For the synthesis of this compound, several parameters would be subject to optimization studies, drawing parallels from research on similar N-alkylation and reductive amination reactions. researchgate.netresearchgate.net

Key parameters for optimization include:

Stoichiometry: The molar ratio of reactants, such as the amine to the aldehyde or the amine to the benzyl halide, is critical. An excess of the amine is often used to drive the reaction to completion and minimize the formation of byproducts. researchgate.net

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for nucleophilic substitution reactions. researchgate.net

Base: In nucleophilic substitution routes, the choice and amount of base (e.g., cesium carbonate) can be optimized to facilitate the reaction without promoting side reactions. researchgate.net

Temperature and Reaction Time: These parameters are interdependent. Studies would aim to find the lowest possible temperature and shortest time needed to achieve complete conversion, thereby saving energy and reducing the potential for thermal degradation of the product.

Catalyst Loading: In catalytic approaches, the amount of catalyst would be minimized to reduce cost without sacrificing efficiency.

The following table illustrates a hypothetical optimization study for the synthesis via nucleophilic substitution, based on common variables investigated in similar reactions.

EntryDimethylamine (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
11.1Acetonitrile252465
22.0Acetonitrile252482
32.0DMF251291
42.0DMF50693
52.0DMSO251288

Reactivity at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com This polarity is the basis for several key transformations, including nucleophilic additions, reductions, and hydrolytic reactions.

Strong nucleophiles, such as organometallic reagents, readily add across the carbon-nitrogen triple bond. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) attack the electrophilic carbon of the nitrile to form an intermediate imine salt. libretexts.org This intermediate is typically not isolated but is hydrolyzed during aqueous work-up to yield a ketone. This two-step sequence provides an effective method for converting the nitrile group into a carbonyl functional group, thereby forming a new carbon-carbon bond. The reaction of α-(N,N-dimethylamino)phenylacetonitrile, a related compound, with Grignard reagents can replace the nitrile group to form tertiary amines. orgsyn.org

Table 1: Nucleophilic Addition to Phenylacetonitriles and Subsequent Hydrolysis

Reagent TypeGeneral FormulaIntermediateFinal Product
Grignard ReagentR-MgXImine SaltKetone
OrganolithiumR-LiImine SaltKetone

This table illustrates the general transformation of a nitrile group upon reaction with strong organometallic nucleophiles followed by hydrolysis.

The nitrile group can be completely or partially reduced depending on the reducing agent employed. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), reduce the nitrile to a primary amine. chemistrysteps.comlibretexts.org This transformation occurs through two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org The resulting intermediate is then protonated during aqueous work-up to afford the corresponding primary amine, 2-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine.

Conversely, the use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile to an aldehyde. chemistrysteps.comlibretexts.org DIBAL-H delivers a single hydride equivalent to the nitrile, forming an aluminum-complexed imine anion. This intermediate is stable at low temperatures and is hydrolyzed upon acidic work-up to release the aldehyde, 4-[(dimethylamino)methyl]benzaldehyde. libretexts.org

Table 2: Reduction Products of this compound

Reducing AgentProduct TypeSpecific Product Name
Lithium Aluminum Hydride (LiAlH₄)Primary Amine2-{4-[(Dimethylamino)methyl]phenyl}ethan-1-amine
Diisobutylaluminium Hydride (DIBAL-H)Aldehyde4-[(Dimethylamino)methyl]benzaldehyde

This table summarizes the expected products from the reduction of the target compound with different reagents.

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. chemistrysteps.comlibretexts.org The reaction proceeds through an intermediate amide. In acidic conditions, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. chemistrysteps.com Tautomerization of the resulting imidic acid intermediate yields an amide. chemistrysteps.comlibretexts.org Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation by water also leads to the amide intermediate via an imidic acid. chemistrysteps.comlibretexts.org

This intermediate, 2-{4-[(dimethylamino)methyl]phenyl}acetamide, can be isolated or can undergo further hydrolysis under more stringent conditions to form the corresponding carboxylic acid, 4-[(dimethylamino)methyl]phenylacetic acid. libretexts.org A method for the non-catalytic hydrolysis of phenylacetonitrile to phenylacetic acid in near-critical water has also been described, demonstrating an alternative to strong acid or base catalysis. google.com

Reactivity at the Benzylic Methylene (B1212753) Carbon (α-Position)

The methylene group adjacent to both the phenyl ring and the nitrile group (the α-position) possesses acidic protons. This acidity is a consequence of the ability of both adjacent functional groups to stabilize the resulting negative charge through resonance and inductive effects.

The α-protons of this compound can be abstracted by a strong base, such as sodium amide (NaNH₂), sodium hydride (NaH), or potassium tert-butoxide, to generate a resonance-stabilized carbanion. researchgate.netarkat-usa.org The negative charge is delocalized onto the nitrile group and into the aromatic π-system. This carbanion is a potent nucleophile and serves as a key intermediate for forming new carbon-carbon bonds at the α-position.

The nucleophilic carbanion generated from α-deprotonation readily participates in reactions with a variety of electrophiles.

Alkylation: The reaction of the carbanion with alkyl halides (R-X) is a common method for introducing alkyl substituents at the α-position. orgsyn.orgarkat-usa.org The reaction proceeds via an Sₙ2 mechanism, where the carbanion displaces the halide leaving group. Studies on the alkylation of deprotonated diphenylacetonitrile with haloacetones show that the choice of base and solvent can significantly affect the yield of the alkylated product. arkat-usa.org Similarly, base-promoted α-alkylation of arylacetonitriles with alcohols has been demonstrated as a sustainable method for C-C bond formation. researchgate.net

Acylation: The carbanion can also react with acylating agents, such as esters or acid chlorides, to introduce an acyl group. The condensation of substituted phenylacetonitriles with esters in the presence of a base like sodium ethoxide is a well-established method for synthesizing α-aryl-acetoacetonitriles. orgsyn.orggoogle.com For example, the reaction of the carbanion of this compound with an ester like ethyl acetate (B1210297) would be expected to yield 3-{4-[(dimethylamino)methyl]phenyl}-3-cyanopropan-2-one after saponification of an intermediate. google.com

Table 3: Representative Electrophilic Reactions at the α-Position

Reaction TypeElectrophileGeneral Product Structure
AlkylationAlkyl Halide (R-X)α-Alkyl-4-[(dimethylamino)methyl]phenylacetonitrile
AcylationEster (R'-COOR")α-Acyl-4-[(dimethylamino)methyl]phenylacetonitrile

This table outlines the general outcomes of reacting the α-carbanion of the title compound with common electrophiles.

Knoevenagel Condensation and Related Processes

The methylene group (—CH₂—) adjacent to both the phenyl ring and the cyano group in this compound is activated, rendering its protons acidic and susceptible to abstraction by a base. This property is central to its participation in Knoevenagel condensations and related carbon-carbon bond-forming reactions. researchgate.net

In a typical Knoevenagel condensation, the activated methylene group reacts with an aldehyde or ketone in the presence of a basic catalyst, such as an amine or an alkoxide. The reaction proceeds through the formation of a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields a new α,β-unsaturated cyano compound.

A generalized scheme for the Knoevenagel condensation of this compound is presented below:

Table 1: Generalized Knoevenagel Condensation of this compound

Reactant 1Reactant 2CatalystProduct
This compoundAldehyde (R-CHO) or Ketone (R₂C=O)Base (e.g., piperidine, sodium ethoxide)α,β-Unsaturated nitrile

Detailed research findings on Knoevenagel condensations involving substituted benzyl cyanides indicate that the reaction is broadly applicable to a wide range of aromatic aldehydes. nih.gov The specific conditions, such as the choice of solvent and catalyst, can be optimized to achieve high yields of the desired products.

Transformations Involving the Dimethylamino Group

The tertiary amine functionality of the dimethylamino group imparts basicity and nucleophilicity to the molecule, allowing for a range of chemical transformations.

Basicity and Protonation Equilibria

The lone pair of electrons on the nitrogen atom of the dimethylamino group can readily accept a proton, making this compound a Brønsted-Lowry base. The basicity of this compound is expected to be similar to that of N,N-dimethylbenzylamine, a structurally analogous compound. The pKa of the conjugate acid of N,N-dimethylbenzylamine is approximately 9.02, indicating that it is a moderately strong base. atamankimya.com The presence of the cyanomethyl group at the para position, which is weakly electron-withdrawing, might slightly decrease the basicity compared to N,N-dimethylbenzylamine itself.

The protonation equilibrium is a fundamental property that influences the compound's solubility in aqueous acidic solutions and its behavior in acid-catalyzed reactions.

Quaternization and Elimination Reactions

As a nucleophile, the dimethylamino group can react with alkyl halides in a process known as quaternization to form a quaternary ammonium salt. wikipedia.org For instance, reaction with methyl iodide would yield 4-(cyanomethyl)-N,N,N-trimethylbenzylammonium iodide.

These quaternary ammonium salts are significant intermediates for subsequent elimination reactions, most notably the Hofmann elimination. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comlibretexts.orgbyjus.com Treatment of the quaternary ammonium hydroxide (formed by reacting the quaternary ammonium halide with a base like silver oxide) with heat promotes an elimination reaction to form an alkene and a tertiary amine. wikipedia.orgbyjus.com In the case of the quaternary salt of this compound, the elimination would likely involve the benzylic protons, leading to the formation of a styrene (B11656) derivative, although other elimination pathways might be possible depending on the structure of the alkyl groups on the nitrogen.

Table 2: Quaternization and Potential Subsequent Hofmann Elimination

Starting MaterialReagent(s)IntermediatePotential Elimination Product
This compound1. CH₃I (excess) 2. Ag₂O, H₂O, Heat4-(cyanomethyl)-N,N,N-trimethylbenzylammonium hydroxide4-vinylphenylacetonitrile + Trimethylamine

Amine-Catalyzed Reactions

The basic nature of the dimethylamino group allows it to function as a catalyst in various organic reactions. For instance, it can act as a base catalyst in reactions such as the Knoevenagel condensation, as mentioned earlier, or in aldol-type reactions. The catalytic activity of N,N-dimethylbenzylamine in the formation of polyurethane foams and epoxy resins is well-documented, highlighting the potential for the dimethylamino moiety in this compound to participate in similar catalytic processes. atamankimya.com

Aromatic Ring Functionalization

The substituents on the phenyl ring of this compound direct the position of further electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns (if applicable)

The directing effects of the two substituents on the aromatic ring, the cyanomethyl group (—CH₂CN) and the dimethylaminomethyl group [—CH₂N(CH₃)₂], must be considered to predict the outcome of electrophilic aromatic substitution.

The dimethylaminomethyl group is an activating group and an ortho, para-director. This is due to the electron-donating nature of the alkyl group, which enriches the electron density of the aromatic ring at the ortho and para positions, making them more susceptible to electrophilic attack. Since the para position is already occupied, this group will direct incoming electrophiles to the ortho positions (positions 2 and 6 relative to the dimethylaminomethyl group).

The cyanomethyl group is generally considered to be a weakly deactivating group and an ortho, para-director. The methylene spacer between the ring and the electron-withdrawing cyano group mitigates the deactivating effect on the ring. The alkyl character of the methylene group provides some electron donation through an inductive effect, directing incoming electrophiles to the ortho and para positions.

Given that both groups direct to the same positions (ortho to the dimethylaminomethyl group, which are also meta to the cyanomethyl group), it is predicted that electrophilic aromatic substitution will occur at the positions ortho to the dimethylaminomethyl group.

Table 3: Predicted Directing Effects in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting EffectPredicted Position of Substitution
-CH₂N(CH₃)₂ActivatingOrtho, ParaOrtho
-CH₂CNWeakly DeactivatingOrtho, ParaOrtho

Therefore, in reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, the incoming electrophile is expected to add to the positions adjacent to the dimethylaminomethyl substituent.

Reactivity and Chemical Transformations of 4 Dimethylamino Methyl Phenylacetonitrile

Electrophilic Aromatic Substitution

The benzene (B151609) ring of 4-[(Dimethylamino)methyl]phenylacetonitrile is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for introducing new functional groups onto the aromatic core. The reactivity and regioselectivity (the position of substitution) are governed by the electronic properties of the two substituents already present: the (dimethylamino)methyl group [-CH₂N(CH₃)₂] and the cyanomethyl group [-CH₂CN].

The (dimethylamino)methyl group, with its nitrogen atom's lone pair of electrons, is generally considered an activating group. It donates electron density to the ring, making the ring more nucleophilic and thus more reactive towards electrophiles. This donation occurs primarily at the ortho and para positions. Since the para position is already occupied by the cyanomethyl group, this directing effect is focused on the ortho positions (C2 and C6).

Conversely, the cyanomethyl group is weakly deactivating due to the electron-withdrawing inductive effect of the cyano function. Deactivating groups typically direct incoming electrophiles to the meta position (C3 and C5). In cases where an activating and a deactivating group are present, the activating group's directing effect is generally dominant. youtube.com Therefore, under neutral or basic conditions, electrophilic attack is predicted to occur at the positions ortho to the strongly activating (dimethylamino)methyl group.

However, the reaction conditions, particularly the acidity of the medium, can dramatically alter the nature of the (dimethylamino)methyl substituent. In the presence of strong acids, the nitrogen atom is protonated to form a quaternary ammonium-like salt [-CH₂N⁺H(CH₃)₂]. This protonated group is no longer an activator; it becomes a potent electron-withdrawing group through induction, thus strongly deactivating the ring and directing incoming electrophiles to the meta position. stackexchange.com This switch in directing effect is crucial for understanding the outcomes of nitration and sulfonation.

Research into the direct halogenation, nitration, and sulfonation of this compound is not extensively documented in publicly available literature. However, the outcomes of these reactions can be predicted based on established principles of electrophilic aromatic substitution and studies on analogous compounds like N,N-dimethylbenzylamine.

Halogenation

The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). For this compound, the (dimethylamino)methyl group would be expected to direct the incoming halogen to the positions ortho to it (C2 and C6).

However, studies on the chlorination of the related compound N,N-dimethylbenzylamine have shown that reactions at the benzylic nitrogen and its methyl groups can be dominant pathways, leading to degradation rather than halogenation of the aromatic ring. rsc.org This suggests that direct ring halogenation of this compound may be complicated by side reactions involving the amine functionality, potentially leading to a mixture of products or low yields of the desired ring-halogenated compound.

Interactive Table: Predicted Outcome of Halogenation

ReactionReagentCatalystPredicted Major Product(s)Rationale
BrominationBr₂FeBr₃4-[(Dimethylamino)methyl]-2-bromophenylacetonitrileThe activating -CH₂N(CH₃)₂ group directs substitution to the ortho position.
ChlorinationCl₂AlCl₃4-[(Dimethylamino)methyl]-2-chlorophenylacetonitrileThe activating -CH₂N(CH₃)₂ group directs substitution to the ortho position. Potential for side-chain degradation exists. rsc.org

Nitration

Aromatic nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org These strongly acidic conditions protonate the nitrogen of the (dimethylamino)methyl group. The resulting [-CH₂N⁺H(CH₃)₂] group is strongly deactivating and acts as a meta-director. stackexchange.com

Therefore, the nitronium ion will be directed to the positions meta to the (dimethylamino)methyl group, which correspond to the positions ortho to the cyanomethyl group (C3 and C5). The reaction is expected to be slower than the nitration of benzene itself due to the deactivating nature of the protonated substituent.

Interactive Table: Predicted Outcome of Nitration

ReactionReagentConditionsPredicted Major Product(s)Rationale
NitrationHNO₃ / H₂SO₄Strong acid4-[(Dimethylamino)methyl]-3-nitrophenylacetonitrileThe amine is protonated under acidic conditions, becoming a deactivating meta-director.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). Similar to nitration, the reaction medium is highly acidic. lkouniv.ac.in

Consequently, the (dimethylamino)methyl group will exist in its protonated, deactivating, and meta-directing form. The electrophile (SO₃ or HSO₃⁺) is therefore expected to attack the positions meta to the [-CH₂N⁺H(CH₃)₂] group, namely the C3 and C5 positions. A key feature of sulfonation is its reversibility, which can sometimes be exploited in synthesis. lkouniv.ac.in

Interactive Table: Predicted Outcome of Sulfonation

ReactionReagentConditionsPredicted Major Product(s)Rationale
SulfonationFuming H₂SO₄ (SO₃ in H₂SO₄)Strong acid4-[(Dimethylamino)methyl]-3-sulfophenylacetonitrileThe amine is protonated under acidic conditions, becoming a deactivating meta-director.

Derivatization and Analogue Synthesis Based on the 4 Dimethylamino Methyl Phenylacetonitrile Scaffold

Synthesis of Homologues and Positional Isomers

The synthesis of homologues and positional isomers of 4-[(dimethylamino)methyl]phenylacetonitrile allows for the investigation of the spatial relationship and orientation of the functional groups.

Homologues , which involve altering the length of the alkyl chain, can be synthesized by introducing additional methylene (B1212753) units. For instance, the synthesis of a homologue with an ethyl bridge between the phenyl ring and the nitrile group would start from a corresponding phenylacetic acid derivative.

Positional isomers , where the dimethylaminomethyl and cyanomethyl groups are at different positions on the phenyl ring (e.g., ortho- or meta-), are typically prepared from the corresponding isomeric starting materials. The synthesis of 2-[(dimethylamino)methyl]phenylacetonitrile and 3-[(dimethylamino)methyl]phenylacetonitrile would likely commence from 2-methylbenzonitrile or 3-methylbenzonitrile, respectively. These would undergo radical bromination to form the corresponding bromomethylbenzonitriles, followed by nucleophilic substitution with dimethylamine (B145610).

A general synthetic approach to positional isomers is outlined below:

Halogenation: The starting toluonitrile isomer (ortho-, meta-, or para-) is subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) to yield the corresponding (bromomethyl)benzonitrile.

Amination: The resulting benzylic bromide is then reacted with dimethylamine to introduce the dimethylaminomethyl group, yielding the desired positional isomer of [(dimethylamino)methyl]phenylacetonitrile.

Compound Structure Typical Starting Material
2-[(Dimethylamino)methyl]phenylacetonitrile2-Methylbenzonitrile
3-[(Dimethylamino)methyl]phenylacetonitrile3-Methylbenzonitrile
This compound4-Methylbenzonitrile

Preparation of Derivatives with Modified Phenyl Substitutions

Introducing various substituents onto the phenyl ring of this compound can significantly alter its electronic properties and biological activity. The synthetic strategy for these derivatives typically involves starting with a pre-substituted benzene (B151609) ring.

For example, the synthesis could begin with a substituted toluene, which is then converted to the corresponding substituted (chloromethyl)benzene. Subsequent reaction with a cyanide salt would yield the substituted phenylacetonitrile (B145931). Finally, a Mannich-type reaction or similar methods could be employed to introduce the dimethylaminomethyl group. Alternatively, starting with a substituted 4-methylbenzonitrile allows for the sequential introduction of the other functionalities.

Common modifications to the phenyl ring include the introduction of:

Electron-donating groups: such as methoxy (B1213986) (-OCH3) or methyl (-CH3).

Electron-withdrawing groups: such as chloro (-Cl), bromo (-Br), or nitro (-NO2).

Derivative Substitution on Phenyl Ring Potential Starting Material
4-[(Dimethylamino)methyl]-3-methoxyphenylacetonitrile3-Methoxy3-Methoxy-4-methylbenzonitrile
3-Chloro-4-[(dimethylamino)methyl]phenylacetonitrile3-Chloro3-Chloro-4-methylbenzonitrile
4-[(Dimethylamino)methyl]-3-nitrophenylacetonitrile3-Nitro4-Methyl-3-nitrobenzonitrile

Synthesis of Analogues with Varied Amine Functionalities (e.g., secondary, primary amines)

Modification of the tertiary amine in this compound to a secondary or primary amine can be achieved through several synthetic routes. One common approach involves the reaction of 4-(chloromethyl)benzonitrile (B47464) with a desired primary or secondary amine.

For the synthesis of the primary amine analogue , 4-(aminomethyl)phenylacetonitrile, a protected amine equivalent, such as potassium phthalimide (B116566), can be reacted with 4-(chloromethyl)benzonitrile. Subsequent deprotection, typically via hydrazinolysis (the Gabriel synthesis), yields the primary amine.

For secondary amine analogues , 4-(chloromethyl)benzonitrile can be reacted with a primary amine, such as methylamine (B109427) or ethylamine, to yield the corresponding N-alkyl-4-(aminomethyl)phenylacetonitrile.

Amine Functionality Compound Name Synthetic Approach
Primary Amine4-(Aminomethyl)phenylacetonitrileGabriel synthesis using potassium phthalimide followed by hydrazinolysis.
Secondary Amine (N-methyl)4-[(Methylamino)methyl]phenylacetonitrileReaction of 4-(chloromethyl)benzonitrile with methylamine.
Secondary Amine (N-ethyl)4-[(Ethylamino)methyl]phenylacetonitrileReaction of 4-(chloromethyl)benzonitrile with ethylamine.
Cyclic Secondary Amine4-(Piperidin-1-ylmethyl)phenylacetonitrileReaction of 4-(chloromethyl)benzonitrile with piperidine.

Development of Cyclized and Fused Ring Systems Derived from the Core Structure

The this compound scaffold can serve as a precursor for the synthesis of more complex cyclized and fused ring systems. The nitrile and the activated benzylic position are key functional groups that can participate in various cyclization reactions.

One potential pathway involves the intramolecular cyclization of derivatives of the core structure. For instance, introduction of a suitable functional group on the phenyl ring ortho to one of the existing side chains could facilitate ring closure. An example from the literature describes the base-assisted intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This suggests that if an amino group were introduced at the 3-position of the this compound ring, subsequent modifications could lead to novel heterocyclic structures.

Another approach involves metal-catalyzed reactions. For example, treatment of aromatic nitriles with organometallic reagents can lead to the formation of fused metallacycles. While not demonstrated specifically for this compound, research has shown that aromatic nitriles can react with iridium complexes to generate fused iridapyrrole derivatives via ortho-metallation and C-H bond activation. nih.gov

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, a one-pot synthesis of substituted and fused-ring imidazoles has been reported via the cycloaddition of in situ-generated phospha-münchnone 1,3-dipoles with nitriles. nih.gov

Cyclization Strategy Resulting Ring System Key Reaction Type
Intramolecular CondensationIndolinone derivativesNucleophilic attack and cyclization
Metal-mediated C-H activationFused metallapyrrolesOrtho-metallation
CycloadditionImidazole derivatives1,3-Dipolar cycloaddition

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The Fourier-Transform Infrared (FT-IR) and Raman spectra of 4-[(Dimethylamino)methyl]phenylacetonitrile are expected to exhibit characteristic bands corresponding to its distinct structural motifs: the nitrile, the p-disubstituted aromatic ring, the benzylic methylene (B1212753) bridge, and the dimethylamino group.

Key vibrational modes include the sharp, intense stretching of the nitrile group (C≡N), which is a highly characteristic absorption. The aromatic ring gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the two methylene groups and the N-methyl groups will produce stretching and bending vibrations in their respective characteristic regions.

Table 1: Predicted Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
~3050-3020 C-H Stretch Aromatic Medium-Weak
~2980-2800 C-H Stretch -CH₂-, -N(CH₃)₂ Medium
~2250-2240 C≡N Stretch Nitrile Strong, Sharp
~1610, 1515 C=C Stretch Aromatic Ring Medium
~1465, 1370 C-H Bend -CH₂-, -N(CH₃)₂ Medium
~1265, 1040 C-N Stretch Aryl-CH₂-N, N-CH₃ Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete structural picture can be assembled.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, five unique proton signals are expected. The protons on the p-disubstituted benzene (B151609) ring are anticipated to appear as a pair of doublets (an AA'BB' system) in the aromatic region. The two methylene groups (-CH₂-CN and Ar-CH₂-N) are chemically distinct and not coupled to each other, thus they are each expected to appear as a singlet. The six protons of the two equivalent methyl groups on the nitrogen atom will also produce a single, sharp singlet.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm) Number of Protons Multiplicity Assignment
~7.4-7.2 4H m (AA'BB') Aromatic (C₆H₄)
~3.7 2H s Ar-CH₂-CN
~3.5 2H s Ar-CH₂-N

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for this compound is expected to show seven distinct signals corresponding to the nitrile carbon, the four unique aromatic carbons, the benzylic carbon, the cyanomethyl carbon, and the N-methyl carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm) Assignment
~138-135 Aromatic C (quaternary, C-CH₂N)
~132-128 Aromatic CH
~129-125 Aromatic C (quaternary, C-CH₂CN)
~118 Nitrile (C≡N)
~63 Benzylic (Ar-CH₂-N)
~45 N-Methyl (-N(CH₃)₂)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, the primary use would be to confirm the coupling between the adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded protons and carbons. Key correlations would confirm the assignments for each CH, CH₂, and CH₃ group: the aromatic C-H pairs, the Ar-CH₂-N group, the Ar-CH₂-CN group, and the -N(CH₃)₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Expected key correlations would include:

Protons of the benzylic methylene (Ar-CH₂-N) to the N-methyl carbons and to the quaternary and ortho aromatic carbons.

Protons of the cyanomethyl methylene (Ar-CH₂-CN) to the nitrile carbon and to the quaternary and ortho aromatic carbons.

N-methyl protons to the benzylic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₆N₂, giving it a monoisotopic mass of approximately 188.13 g/mol .

Upon electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway for benzylamines is the α-cleavage of the bond between the benzylic carbon and the aromatic ring, which is beta to the nitrogen atom. This cleavage results in the formation of a highly stable, resonance-stabilized dimethylaminomethyl cation or a related iminium ion. This fragment is often the base peak in the spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z Proposed Fragment Ion Fragmentation Pathway
188 [C₁₂H₁₆N₂]⁺˙ Molecular Ion (M⁺˙)
130 [C₉H₁₂N]⁺ Loss of cyanomethyl radical (•CH₂CN)
91 [C₇H₇]⁺ Tropylium ion from cleavage of C-C and rearrangement

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The primary chromophore in this compound is the p-disubstituted benzene ring. The presence of the methylene spacer between the dimethylamino group and the phenyl ring acts as an insulator, preventing direct π-conjugation that is observed in compounds like 4-(dimethylamino)benzonitrile (B74231).

Consequently, the UV-Vis spectrum is expected to resemble that of a simple substituted toluene, showing characteristic π → π* transitions for the benzene ring. A strong intramolecular charge-transfer (ICT) band, which characterizes conjugated donor-acceptor systems, is not anticipated. The absorption maxima (λ_max) are likely to be in the near-UV region, typical for benzenoid systems.

X-ray Crystallography for Solid-State Structural Elucidation

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallography data for this compound. This advanced analytical technique is pivotal for the unambiguous determination of a compound's three-dimensional molecular structure in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Despite a thorough investigation, no published single-crystal X-ray diffraction data for this compound could be located in the public domain. Consequently, a detailed analysis of its solid-state structure, including crystallographic parameters and molecular geometry, cannot be provided at this time. The elucidation of its crystal structure awaits future experimental studies.

Computational Chemistry and Theoretical Studies of 4 Dimethylamino Methyl Phenylacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the geometric and electronic properties of molecules from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency and reliability in predicting molecular properties. This method is based on the principle that the energy of a system can be determined from its electron density. For 4-[(Dimethylamino)methyl]phenylacetonitrile, a DFT approach would typically begin with geometry optimization.

The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. Functionals such as B3LYP or M06-2X are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve this. The choice of functional and basis set is crucial for obtaining accurate results. For instance, studies on similar molecules have employed the M06-2X functional with the 6-31G(d,p) basis set to optimize ground-state geometries. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic characteristics.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from quantum mechanical principles without the use of empirical parameters. While computationally more demanding than DFT, these methods can offer higher accuracy, especially for electronic properties.

For a molecule like this compound, ab initio calculations could be employed to refine the results obtained from DFT. For example, MP2 or CCSD(T) calculations with a sufficiently large basis set could provide benchmark values for the molecule's energy and electronic properties. These high-accuracy calculations are particularly useful for validating the results of less computationally intensive methods and for studying systems where electron correlation effects are significant.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties.

For this compound, the presence of the electron-donating dimethylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing cyano group on the phenylacetonitrile (B145931) moiety would lower the energy of the LUMO. This would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule that is reactive and possesses interesting electronic properties. Computational studies on related compounds have shown that the introduction of a dimethylamino group can significantly decrease the HOMO-LUMO energy gap, leading to enhanced optical and electronic properties. thegoodscentscompany.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Phenylacetonitrile Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenylacetonitrile-6.8-0.56.3
4-Methoxyphenylacetonitrile-6.2-0.45.8
This compound (Expected)-5.5-0.64.9

Note: The values for Phenylacetonitrile and 4-Methoxyphenylacetonitrile are typical literature values for illustrative purposes. The values for this compound are hypothetical and based on expected electronic effects.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high electron density around the nitrogen atom of the cyano group and the nitrogen of the dimethylamino group. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would likely exhibit a positive electrostatic potential. This information is crucial for predicting how the molecule will interact with other molecules and its potential role in chemical reactions.

Applications in Materials Science and Advanced Organic Synthesis

Utilization as Key Intermediates in Fine Chemical Synthesis

As an intermediate, 4-[(Dimethylamino)methyl]phenylacetonitrile serves as a foundational component for constructing more complex molecular frameworks, particularly in the synthesis of heterocyclic and intricate aromatic systems. Phenylacetonitriles, in general, are recognized as useful intermediates in the creation of complex organic compounds like dyes and pharmaceuticals.

While direct literature detailing the use of this compound in heterocyclic synthesis is limited, the reactivity of the phenylacetonitrile (B145931) moiety is well-established. The active methylene (B1212753) group adjacent to the nitrile and phenyl ring can participate in condensation reactions. For instance, derivatives of active methylene compounds are frequently used in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidines. The nitrile group itself can undergo cyclization reactions. For example, phenylacetonitrile can react with alkyl azides to form vic-triazoles, a class of five-membered heterocyclic compounds. Platinum(II) complexes have been shown to mediate the coupling of acetonitrile (B52724) with the exocyclic nitrogen atoms of nucleobases to form new azametallacycle complexes, demonstrating the versatility of the nitrile group in forming heterocyclic rings.

The phenyl ring of this compound provides a scaffold for the construction of more elaborate aromatic structures. Although specific examples involving this exact molecule in cross-coupling reactions are not extensively documented, the principles of such reactions are broadly applicable. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are standard methods for forming carbon-carbon bonds with aryl halides to create substituted alkynes, which are themselves building blocks for larger systems. Similarly, C-S cross-coupling reactions can be employed to link aryl halides with thiols, expanding the complexity of the aromatic system. The presence of the activating dimethylaminomethyl group could influence the regioselectivity and reactivity of the phenyl ring in such coupling reactions. The careful selection and assembly of molecular building blocks are crucial for engineering complex functional molecular systems.

Development of Optoelectronic Materials and Fluorescent Probes

The most promising applications of this compound lie in the field of optoelectronics, driven by the electronic interplay between the dimethylamino donor group and the cyano acceptor group through the phenyl ring.

This compound's structure is analogous to molecules known to exhibit intramolecular charge transfer (ICT), a phenomenon crucial for the development of fluorescent probes and optoelectronic materials. The chemical insertion of a dimethylamino group onto a similar 4-(methoxyphenyl acetonitrile) monomer has been shown through theoretical calculations to induce significant changes in geometric, electronic, and optical properties. This modification leads to a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in enhanced absorption and emission properties due to charge transfer between the cyano acceptor and the dimethylamino-grafted donor ring.

Molecules with dimethylamino-phenyl structures are integral to various advanced materials:

Fluorescent Probes : Environment-sensitive fluorophores, which often contain dimethylamino groups, exhibit low fluorescence in aqueous solutions but become highly fluorescent in nonpolar environments, making them excellent probes for studying proteins and membranes. Pyrroloquinoline-based fluorescent probes have been developed for the selective detection of amino acids. The development of a single fluorescent probe that can sense both polarity and rigidity is an active area of research.

Optoelectronic Materials : Compounds like 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST), which features a similar donor-pi-acceptor structure, are important nonlinear optical materials. Improving the electrical and optical properties of such materials is a key research goal, with studies showing that creating composites with materials like graphene can enhance performance.

Fluorescent Dyes : The dimethylamino group is a common component in the synthesis of various fluorescent dyes, including cyanine (B1664457) dyes used for staining biological samples. The synthesis of fluorescent-dye-labeled nucleotides is also crucial for applications like DNA sequencing.

The inherent photophysical properties suggested by its structure make this compound a strong candidate for further research and development as a core component in novel sensors, probes, and optoelectronic devices.

Design of Intramolecular Charge Transfer (ICT) Systems

The compound this compound possesses the archetypal structure of a donor-π-acceptor (D-π-A) system, which is fundamental to the design of molecules exhibiting Intramolecular Charge Transfer (ICT). In this molecule, the dimethylamino group acts as a potent electron donor, while the cyano group serves as an efficient electron acceptor. These two moieties are electronically coupled through the π-system of the phenyl ring.

Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating dimethylamino group to the electron-accepting cyano group. This light-induced charge redistribution leads to the formation of an excited state that has a much larger dipole moment than the ground state. The efficiency and characteristics of this ICT process are heavily influenced by the conformation of the molecule and the polarity of its surrounding environment.

A key concept in understanding the ICT dynamics in such molecules is the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, the locally excited (LE) state, which is initially formed upon light absorption, can undergo a conformational change, specifically a twisting of the dimethylamino group relative to the plane of the phenyl ring. This torsional motion leads to a decoupling of the p-orbital of the amino nitrogen from the aromatic π-system, which in turn facilitates a more complete charge separation and the formation of a stabilized, low-energy TICT excited state. This process is often associated with dual fluorescence, where emission from both the LE and the TICT states can be observed, with the latter being significantly red-shifted. The extent of twisting and the relative energies of the LE and TICT states are highly dependent on the solvent polarity, with polar solvents stabilizing the highly polar TICT state and thus favoring its formation.

Research on analogous compounds, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), has extensively elucidated the dynamics of ICT. In DMABN, the kinetics of the ICT reaction are investigated through fluorescence quantum yield and time-resolved spectroscopy. nih.gov For instance, in polar solvents like acetonitrile, the fluorescence from the LE state is strongly quenched, indicating an efficient transfer to the ICT state. nih.gov The process involves surmounting a small activation energy barrier for the twisting motion. nih.gov

The photophysical properties of such donor-acceptor systems are summarized in the table below, illustrating the influence of the molecular structure and solvent environment on the ICT process.

PropertyDescriptionInfluencing Factors
Absorption (λ_abs) Corresponds to the S_0_ → S_1_ transition (LE state).Relatively insensitive to solvent polarity.
Emission (λ_em_) Can show dual fluorescence from LE and ICT (TICT) states.Highly sensitive to solvent polarity; a large Stokes shift is observed in polar solvents due to the stabilization of the ICT state.
Quantum Yield (Φ_F_) The efficiency of the fluorescence process.Varies with solvent polarity; often decreases in polar solvents for the LE emission due to the competing ICT process.
Excited State Dipole Moment (μ_e_) The dipole moment of the excited state.Significantly larger for the ICT state compared to the LE and ground states.

Application in Sensor Technologies (e.g., pH chemosensors)

The pronounced sensitivity of the ICT process in molecules like this compound to the local environment makes them excellent candidates for the development of chemosensors. In particular, their application as pH sensors is based on the modulation of the ICT process through protonation or deprotonation of the donor or acceptor groups.

For this compound, the dimethylamino group is a Lewis base and can be protonated in acidic conditions. When the nitrogen atom of the dimethylamino group accepts a proton, its electron-donating ability is completely quenched. This "blocking" of the donor moiety effectively inhibits the ICT process upon photoexcitation.

This change in the electronic structure of the molecule upon protonation leads to distinct changes in its photophysical properties, which can be harnessed for pH sensing. In the deprotonated (basic or neutral) form, the molecule exhibits the characteristic ICT fluorescence. In the protonated (acidic) form, the ICT is inhibited, and the molecule's fluorescence will either be quenched or will resemble that of the parent phenylacetonitrile chromophore, which is typically blue-shifted and weaker. This pH-dependent switching of the fluorescence provides a ratiometric or "on-off" signaling mechanism.

The general mechanism for a pH sensor based on a D-π-A molecule with a basic donor group is as follows:

In neutral or basic media: The donor group is in its neutral form and actively participates in ICT. The sensor exhibits a characteristic fluorescence, often in the longer wavelength region.

In acidic media: The donor group is protonated, and its electron-donating character is lost. ICT is inhibited, leading to a significant change in the fluorescence signal (e.g., quenching or a blue shift).

Studies on similar structures have demonstrated the viability of this approach. For instance, a chemosensor based on a 2-{2-[4-(dimethylamino)phenyl]-6-methyl-4H-pyran-4-ylidene}malononitrile structure was designed as a colorimetric and fluorescent sensor for low pH values. nih.gov This sensor showed a distinct color change from yellow to colorless and a change in fluorescence intensity with varying pH in the range of 0-3. nih.gov

The performance of such a pH sensor can be characterized by the parameters in the following table:

ParameterDescription
pKa The pH at which the sensor is 50% in its protonated and 50% in its deprotonated form. This determines the pH sensing range.
Response Time The time required for the sensor to reach a stable signal after a change in pH.
Reversibility The ability of the sensor to switch between its protonated and deprotonated states multiple times without degradation.
Photostability The resistance of the sensor to photodegradation under illumination.
Selectivity The ability of the sensor to respond specifically to pH changes in the presence of other ions or molecules.

Future Research Directions and Emerging Paradigms in 4 Dimethylamino Methyl Phenylacetonitrile Chemistry

Sustainable Synthesis and Biocatalytic Approaches

Current research on the sustainable synthesis of nitriles often focuses on developing greener reaction pathways that minimize waste and utilize renewable resources. For 4-[(Dimethylamino)methyl]phenylacetonitrile, future research could explore the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

Biocatalysis represents a significant avenue for the sustainable synthesis of complex molecules. The application of enzymes in the synthesis of this compound could offer high selectivity and milder reaction conditions compared to traditional chemical methods. Future investigations might focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in its synthesis, potentially leading to enantiomerically pure products where applicable.

Table 1: Potential Sustainable Synthesis Strategies for this compound

Strategy Description Potential Advantages
Green Solvents Replacement of volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. Reduced environmental impact and improved safety.
Renewable Feedstocks Utilization of bio-based starting materials derived from renewable resources. Decreased reliance on fossil fuels and enhanced sustainability.
Energy Efficiency Employing microwave-assisted synthesis or flow chemistry to reduce energy consumption. Faster reaction times and lower energy costs.

Exploration of Novel Reaction Pathways and Domino Processes

The development of novel reaction pathways is crucial for accessing new chemical space and improving synthetic efficiency. For this compound, research could be directed towards discovering new transformations of its functional groups—the tertiary amine, the phenyl ring, and the nitrile. This could involve novel C-H activation strategies on the phenyl ring or innovative transformations of the nitrile group into other valuable functionalities.

Domino processes, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of atom economy and step efficiency. Designing domino reactions that incorporate this compound as a key building block could lead to the rapid assembly of complex molecular architectures. For instance, a domino sequence could be initiated at the nitrile or amine functionality, followed by intramolecular cyclizations to construct heterocyclic systems.

Integration into Advanced Functional Materials

The unique combination of a polar dimethylamino group, an aromatic ring, and a reactive nitrile moiety suggests that this compound could be a valuable component in the design of advanced functional materials. Future research could explore its incorporation into polymers, metal-organic frameworks (MOFs), or organic electronic materials.

Table 2: Potential Applications of this compound in Functional Materials

Material Type Potential Role of the Compound Desired Properties
Polymers Monomer or functional additive Enhanced thermal stability, conductivity, or optical properties.
Metal-Organic Frameworks (MOFs) Organic linker Porosity, catalytic activity, or sensing capabilities.
Organic Electronics Component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) Charge transport, luminescence, or semiconducting behavior.

Machine Learning and AI-Driven Predictive Chemistry for Compound Properties and Reactivity

ML models can be trained on large datasets of known molecules to learn structure-property and structure-reactivity relationships. These models could then be used to predict properties such as solubility, toxicity, and spectroscopic signatures for this compound. Furthermore, AI tools can assist in the design of optimal synthetic routes by predicting reaction yields and identifying the most promising reaction conditions. This predictive power can significantly accelerate the discovery and development of new applications for this compound.

Table 3: Predicted Properties and Reactivity Insights from Machine Learning

Area of Prediction Potential Insights for this compound Impact on Research
Physicochemical Properties Prediction of boiling point, melting point, solubility, and partition coefficient. Guidance for purification, formulation, and experimental design.
Spectroscopic Data Simulation of NMR, IR, and mass spectra. Aid in structural characterization and identification.
Biological Activity Prediction of potential therapeutic targets or toxicological profiles. Prioritization of further biological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(Dimethylamino)methyl]phenylacetonitrile, and what reaction conditions optimize yield?

  • Methodology : A validated approach involves alkylation of phenylacetonitrile derivatives with propargyl bromide in acetone under reflux, using anhydrous potassium carbonate (K₂CO₃) as a base. Reaction optimization includes refluxing for 12 hours, followed by solvent removal under vacuum and purification via distillation or crystallization .
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via melting point analysis or NMR spectroscopy.

Q. How can researchers reliably identify and characterize the structural features of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Use 1^1H and 13^13C NMR to confirm the dimethylamino group (-N(CH₃)₂) and acetonitrile (-CH₂CN) moieties.
  • Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 160.216 for C₁₀H₁₂N₂) with theoretical values .
  • X-ray Crystallography : For solid-state analysis, grow single crystals via slow evaporation in methanol and determine bond lengths/angles (e.g., C-N distances ~1.34 Å) .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

  • Guidelines :

  • Solubility : Insoluble in water (common for aromatic nitriles); use polar aprotic solvents (e.g., DMF, acetonitrile) for reactions .
  • Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties, and how do they align with experimental data?

  • Approach : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to model:

  • Charge Distribution : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Optical Properties : Compare calculated UV-Vis spectra (e.g., λₘₐₐ ~270 nm) with experimental results from UV-Vis spectroscopy .
    • Validation : Cross-check dipole moments and HOMO-LUMO gaps with experimental dielectric constant measurements or cyclic voltammetry .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., conflicting NMR chemical shifts)?

  • Troubleshooting :

  • Solvent Effects : Replicate experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
  • Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., hydrolysis derivatives).
  • Theoretical Cross-Validation : Compare experimental 1^1H NMR shifts with DFT-predicted values using gauge-invariant atomic orbital (GIAO) methods .

Q. What strategies enhance the reactivity of this compound in nucleophilic substitution or cyano-group transformations?

  • Experimental Design :

  • Nucleophilic Substitution : Activate the nitrile group via Lewis acid catalysts (e.g., ZnCl₂) in Friedel-Crafts alkylation.
  • Cyano Functionalization : Convert nitrile to amide using H₂O₂/H₂SO₄ under controlled pH (3–4) .
    • Kinetic Monitoring : Use in situ IR spectroscopy to track nitrile conversion rates and optimize reaction time/temperature .

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4-[(Dimethylamino)methyl]phenylacetonitrile
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Reactant of Route 2
4-[(Dimethylamino)methyl]phenylacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.